(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, a class of heterocyclic compounds with a 4-thiazolidinone core. These derivatives are characterized by a sulfur atom at position 2 and a ketone group at position 2. The Z-configuration of the exocyclic double bond (C5=N) is critical for molecular planarity and biological interactions .
Key structural features of this compound include:
- Position 3 substitution: A 2-methylphenyl group, which enhances steric bulk and influences electronic interactions.
Rhodanine derivatives are extensively studied for their antimicrobial, antiviral, and enzyme-inhibitory properties. The 4-nitro substituent in this compound may enhance binding to biological targets, such as viral polymerases or fungal enzymes .
Properties
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-11-4-2-3-5-14(11)18-16(20)15(24-17(18)23)10-12-6-8-13(9-7-12)19(21)22/h2-10H,1H3/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZMWJAQVFXYIJ-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This thiazolidin-4-one derivative features a thiazolidine ring with various substituents that influence its biological activity.
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant potential as anticancer agents. Recent studies indicate that modifications at different positions of the thiazolidine ring can enhance anticancer properties. For instance, compounds with electron-withdrawing groups at the phenyl position have demonstrated improved efficacy against various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 15.2 | Induction of apoptosis |
| Compound B | H460 | 12.5 | Inhibition of cell proliferation |
| (5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene] | MCF7 (breast cancer) | 18.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Thiazolidin-4-one derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. The presence of a nitro group is particularly significant in enhancing antimicrobial efficacy.
Table 2: Antimicrobial Activity of Thiazolidin-4-One Derivatives
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 20 |
| Compound D | S. aureus | 22 |
| (5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene] | Pseudomonas aeruginosa | 18 |
Anti-inflammatory and Analgesic Properties
Thiazolidin-4-one derivatives are also noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their analgesic properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the substitution pattern on the thiazolidine ring significantly affects biological activity. For example:
- Electron-withdrawing groups enhance anticancer activity.
- Hydrophobic substituents improve antimicrobial potency.
- The presence of hydroxyl groups is crucial for strong tyrosinase inhibition, which is linked to skin pigmentation disorders .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the anticancer effects of various thiazolidinone derivatives, including our compound of interest, against multiple cancer cell lines. Results indicated a promising reduction in cell viability, suggesting potential for further development as an anticancer agent .
- Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiazolidinone derivatives, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of substituent modifications in enhancing efficacy .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including the compound . Research indicates that compounds with thiazolidinone cores exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinones have shown superior activity compared to traditional antibiotics like ampicillin and streptomycin .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazolidinone derivatives, revealing that some compounds demonstrated minimal inhibitory concentrations (MIC) as low as 37.9 μM against resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of specific substituents on the benzylidene moiety was found to enhance antibacterial potency.
Anticancer Properties
Thiazolidinones have also been investigated for their anticancer potential. The compound (5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is part of a broader class of compounds that have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Anticancer Activity
Research has demonstrated that certain thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of programmed cell death . For example, compounds with similar structural features were effective against several cancer cell lines, showing IC50 values in the nanomolar range .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, thiazolidinones are being explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by excessive inflammation.
Research Findings
Studies indicate that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases . This aspect broadens the scope of application for this compound beyond infectious diseases and cancer.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves reactions that yield high purity and yield rates. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
Synthesis Overview
The compound can be synthesized through a series of condensation reactions involving thiazolidinone precursors and substituted benzaldehydes. The variations in substituents significantly affect the biological activity, suggesting a targeted approach to drug design .
Comparison with Similar Compounds
Substituent Variations at Positions 3 and 5
The table below summarizes structural analogs and their substituents:
Key Observations :
Crystallographic and Structural Insights
- Planarity and Packing: The Z-configuration ensures planarity, as seen in and , where dihedral angles between the benzylidene and thiazolidinone rings were <10° .
- Hydrogen-Bonding Networks : Compounds with hydroxyl or nitro groups (e.g., ) form robust intermolecular interactions, stabilizing crystal lattices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
